molecular formula C14H13N7O3 B2931843 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide CAS No. 1448068-64-1

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No.: B2931843
CAS No.: 1448068-64-1
M. Wt: 327.304
InChI Key: GJNMYUCVAVIXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidine and dihydropyrimidinone moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of pyrazole derivatives with appropriate reagents to form the pyrimidine ring.

  • Cyclization Reactions: Cyclization reactions are used to form the dihydropyrimidinone ring from the corresponding precursors.

  • Amide Bond Formation: The final step often involves the formation of an amide bond between the pyrimidine derivative and the dihydropyrimidinone derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of various oxidized derivatives.

  • Reduction Reactions: Reduction of the pyrimidine ring can result in the formation of reduced derivatives.

  • Substitution Reactions: Substitution reactions at various positions on the pyrazole and pyrimidine rings can lead to a wide range of substituted derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substituting Agents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

  • Reduced Derivatives: These include compounds with reduced pyrimidine rings.

  • Substituted Derivatives: These include compounds with various substituents on the pyrazole and pyrimidine rings.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.

  • Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Compounds containing pyrazole rings are known for their diverse pharmacological effects.

  • Pyrimidine Derivatives: Compounds containing pyrimidine rings are used in various pharmaceuticals and agrochemicals.

  • Dihydropyrimidinone Derivatives: These compounds are known for their biological activity and are used in drug design.

Uniqueness: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is unique due to its combination of pyrazole, pyrimidine, and dihydropyrimidinone moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O3/c22-12(2-6-20-7-3-13(23)19-14(20)24)18-10-8-11(16-9-15-10)21-5-1-4-17-21/h1,3-5,7-9H,2,6H2,(H,19,23,24)(H,15,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNMYUCVAVIXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.